molecular formula C9H11BrClN3 B1597624 5-Bromo-2-chloro-4-(piperidin-1-yl)pyrimidine CAS No. 62880-67-5

5-Bromo-2-chloro-4-(piperidin-1-yl)pyrimidine

Cat. No.: B1597624
CAS No.: 62880-67-5
M. Wt: 276.56 g/mol
InChI Key: DRBOKBVIEFICHN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives has been studied extensively. For instance, rapid nucleophilic displacement reactions of 5-bromopyrimidine with nucleophiles under microwave irradiation have been studied . In another study, a series of 2,4,6-trisubstituted pyrimidines were synthesized by reacting chalcone with guanidine hydrochloride .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-chloro-4-(piperidin-1-yl)pyrimidine consists of a pyrimidine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms at the 1st and 3rd positions . This structure is attached to a bromine atom, a chlorine atom, and a piperidine ring.


Chemical Reactions Analysis

5-Bromopyrimidine undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine . In another study, nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .


Physical and Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 276.56 g/mol. The compound’s SMILES string is Brc1cnc(nc1)N2CCNCC2 .

Scientific Research Applications

Chemical Synthesis and Derivatives Formation

5-Bromo-2-chloro-4-(piperidin-1-yl)pyrimidine serves as a precursor in the synthesis of various chemical compounds with potential applications in medicinal chemistry and drug development. For instance, it has been utilized in the creation of pyrimido[4,5-e][1,3,4]thiadiazine derivatives through a reaction sequence involving methylhydrazine treatment, carbon disulfide, and alkyl halides, followed by reactions with secondary amines. These derivatives exhibit a range of chemical properties useful for further pharmacological studies (Rahimizadeh, Nikpour, & Bakavoli, 2007).

Antiviral Activity

In the realm of antiviral research, derivatives of this compound have been evaluated for their efficacy against a spectrum of RNA and DNA viruses. One study highlighted the antiviral properties of C-5 substituted tubercidin analogues, including 5-bromo variants, against RNA viruses such as reovirus type 1, parainfluenza virus type 3, and Coxsackie virus B4, demonstrating their potential as biologically active agents for therapeutic applications (Bergstrom et al., 1984).

Antiretroviral Activity

Furthering the exploration into antiviral capabilities, another study focused on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, showing that certain derivatives had marked inhibitory activity against retroviruses, including the human immunodeficiency virus (HIV). This work underscores the chemical compound's role in developing antiretroviral drugs with minimal cytotoxic effects (Hocková et al., 2003).

Synthetic Methodology and Catalysis

The compound also features in studies aiming to refine synthetic methodologies or catalytic processes, demonstrating its versatility as a chemical building block. For example, investigations into the regioselectivity of reactions involving 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia highlight the compound's utility in synthesizing specifically substituted aminopyrimidines, contributing to the broader field of organic synthesis and material science (Doulah et al., 2014).

Properties

IUPAC Name

5-bromo-2-chloro-4-piperidin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrClN3/c10-7-6-12-9(11)13-8(7)14-4-2-1-3-5-14/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRBOKBVIEFICHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC=C2Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60365349
Record name 5-Bromo-2-chloro-4-(piperidin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62880-67-5
Record name 5-Bromo-2-chloro-4-(piperidin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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